molecular formula C15H19N5 B5978742 4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine

4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine

Cat. No. B5978742
M. Wt: 269.34 g/mol
InChI Key: ATXNTSXBRZTOIE-UHFFFAOYSA-N
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Description

The compound is a spiro compound, which is a type of compound where two rings share a single atom. The atom connecting the two rings is called the spiro atom. In this case, the spiro atom is a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and the spiro atom. The presence of nitrogen in the rings also suggests that the compound could exhibit tautomeric behavior .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the nitrogen atoms and the specific substituents on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of nitrogen in the rings, and the specific substituents on the rings .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its potential biological activity, and determining its physical and chemical properties .

properties

IUPAC Name

4'-methylspiro[1H-[1,3,5]triazino[1,2-a]benzimidazole-4,1'-cyclohexane]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-10-6-8-15(9-7-10)19-13(16)18-14-17-11-4-2-3-5-12(11)20(14)15/h2-5,10H,6-9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXNTSXBRZTOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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